
2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide is a chemical compound with the molecular formula C12H9Br2N3O2 and a molecular weight of 387.032 g/mol . This compound is notable for its unique structure, which includes both bromine atoms and a furan ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide typically involves the condensation of 2-amino-3,5-dibromobenzohydrazide with furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the furan ring.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction can yield various de-brominated or hydrogenated products .
Aplicaciones Científicas De Investigación
2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atoms and furan ring. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
N’-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound is similar in structure but contains a hydroxyl group instead of amino and bromine groups.
3-(5-Nitro-furan-2-ylmethylene)-amino-benzamide: This compound features a nitro group and a benzamide moiety, differing from the dibromo and hydrazide functionalities.
Uniqueness
2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide is unique due to its combination of bromine atoms and a furan ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .
Propiedades
Número CAS |
303083-34-3 |
|---|---|
Fórmula molecular |
C12H9Br2N3O2 |
Peso molecular |
387.03 g/mol |
Nombre IUPAC |
2-amino-3,5-dibromo-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9Br2N3O2/c13-7-4-9(11(15)10(14)5-7)12(18)17-16-6-8-2-1-3-19-8/h1-6H,15H2,(H,17,18)/b16-6+ |
Clave InChI |
ZVRSJHNTFYOUOM-OMCISZLKSA-N |
SMILES isomérico |
C1=COC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
SMILES canónico |
C1=COC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)
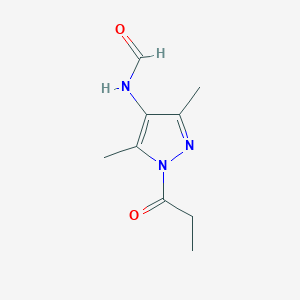
![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)
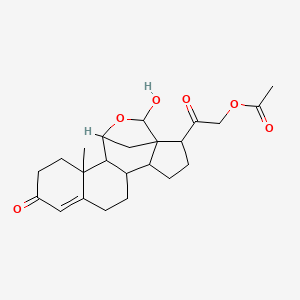
![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)
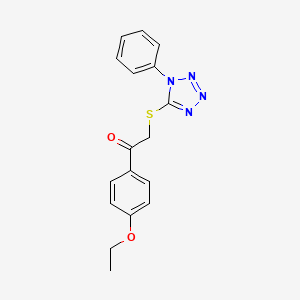
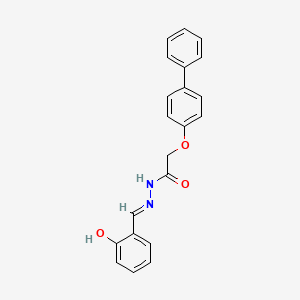
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)

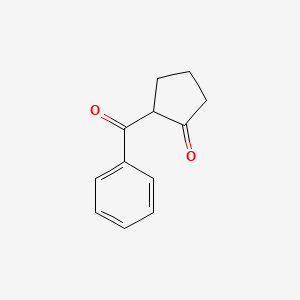
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081168.png)
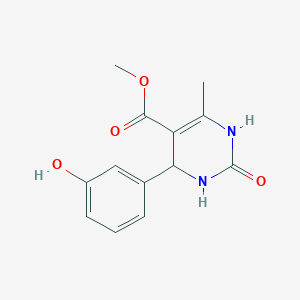

![5-(4-Bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081186.png)
